molecular formula C15H20ClFN2O B5235027 2-chloro-6-fluoro-N-(1-propylpiperidin-4-yl)benzamide

2-chloro-6-fluoro-N-(1-propylpiperidin-4-yl)benzamide

Cat. No.: B5235027
M. Wt: 298.78 g/mol
InChI Key: UEPUEAQPQTUFCH-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(1-propylpiperidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a propylpiperidinyl group attached to the amide nitrogen. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(1-propylpiperidin-4-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine.

    Halogenation: The amine is then halogenated to introduce the chloro and fluoro substituents.

    Amidation: The halogenated benzene derivative is reacted with 1-propylpiperidine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step. Additionally, industrial methods may incorporate continuous flow processes to scale up production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(1-propylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-chloro-6-fluoro-N-(1-propylpiperidin-4-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Chemical Research: It serves as a model compound in the study of halogenated benzamides and their reactivity.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(1-propylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-N-(1-propylpiperidin-4-yl)benzamide
  • 2-chloro-4,5-difluoro-N-(1-propylpiperidin-4-yl)benzamide
  • N-4-fluoro-pyrazol-5-yl-benzamide
  • N-4-chloro-pyrazol-5-yl-benzamide

Uniqueness

2-chloro-6-fluoro-N-(1-propylpiperidin-4-yl)benzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. The presence of both chloro and fluoro substituents can enhance its stability and binding affinity compared to similar compounds with different substitution patterns.

Properties

IUPAC Name

2-chloro-6-fluoro-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClFN2O/c1-2-8-19-9-6-11(7-10-19)18-15(20)14-12(16)4-3-5-13(14)17/h3-5,11H,2,6-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPUEAQPQTUFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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